molecular formula C16H16N4OS B3034855 1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone CAS No. 242472-12-4

1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

Cat. No. B3034855
CAS RN: 242472-12-4
M. Wt: 312.4 g/mol
InChI Key: XBDSEZHUPVZMAO-UHFFFAOYSA-N
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Description

The compound 1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities, including antiproliferative properties. Although the specific compound is not directly mentioned in the provided papers, the synthesis and biological activity of closely related 1,2,4-triazole derivatives are discussed, which can provide insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives involves the reaction of acid hydrazides with isothiocyanates, followed by base-catalyzed cyclization and subsequent alkylation . This method could potentially be adapted for the synthesis of 1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone by choosing appropriate starting materials and reaction conditions that would lead to the formation of the desired pyridinone and triazole functionalities.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can be further functionalized with various substituents. In the case of the compound of interest, the triazole ring is substituted with an ethyl group and a sulfanyl group, which could influence the compound's electronic properties and its interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives is influenced by the substituents attached to the triazole ring. The presence of a sulfanyl group could make the compound a candidate for further chemical modifications, such as alkylation or oxidation, which could be used to synthesize analogs with varied biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone are not detailed in the provided papers, the properties of similar 1,2,4-triazole derivatives can be inferred. These compounds are likely to be solid at room temperature and may exhibit moderate solubility in organic solvents such as ethanol, which is commonly used in their synthesis . The presence of both hydrophobic (benzyl and ethyl groups) and potentially polar (sulfanyl group) substituents suggests that the compound could have a complex solubility profile, which could affect its bioavailability and pharmacokinetics.

Scientific Research Applications

1. Acid-Base Properties in Solvent Mixtures

The acid-base properties of related 1,2,4-triazole derivatives, such as 4-benzyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-5(4H)-thione, were studied in ethanol/water mixtures. This research provides insight into the solvent effects on the acid-base behavior of similar compounds (Azimi, Khoobi, Zamani, & Zolgharnein, 2008).

2. Antimicrobial and Antioxidant Activities

Studies on similar 1,2,4-triazole derivatives have demonstrated a range of antimicrobial activities. For example, compounds like 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol have been evaluated for antimicrobial activity, suggesting potential applications of 1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone in this area (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

3. Synthesis of Complex Molecular Structures

Research on the synthesis of N-substituted derivatives of related triazole compounds has led to the creation of complex molecular structures with potential applications in various fields of chemistry and pharmacology (Vardanyan, Avagyan, Aghekyan, Sargsyan, & Panosyan, 2021).

4. Pharmaceutical Research

The synthesis and evaluation of Schiff bases derived from similar triazole compounds for anti-inflammatory activity highlight the pharmaceutical research potential of 1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone (Sachdeva, Dwivedi, Arya, Khaturia, & Saroj, 2013).

properties

IUPAC Name

1-benzyl-5-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-2-20-15(17-18-16(20)22)13-8-9-14(21)19(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDSEZHUPVZMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124309
Record name 5-(4-Ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

242472-12-4
Record name 5-(4-Ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242472-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Reactant of Route 2
1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Reactant of Route 3
1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Reactant of Route 4
1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Reactant of Route 5
Reactant of Route 5
1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Reactant of Route 6
1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

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